The extraction of annatto pigments from Bixa orellana seeds can be achieved through various methods:
These methods allow for varying concentrations of bixin and norbixin, with higher purity extracts developed for specific applications.
The molecular structure of annatto pigments primarily consists of carotenoids, specifically bixin and norbixin:
Both compounds exhibit unique optical properties due to their conjugated double bond systems, which allow them to absorb light at specific wavelengths, contributing to their vibrant colors .
Annatto pigments undergo several chemical reactions during extraction and processing:
These reactions are essential for optimizing the use of annatto as a food coloring agent.
The mechanism by which annatto imparts color involves the absorption of specific wavelengths of light by its carotenoid pigments:
This mechanism underlies the effectiveness of annatto as a natural coloring agent across various food formulations.
Annatto exhibits several notable physical and chemical properties:
These properties make annatto an effective coloring agent but also necessitate careful handling during processing.
Annatto has a wide range of applications across various industries:
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